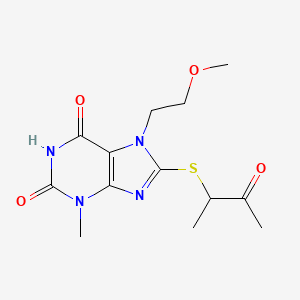

![molecular formula C23H15N3OS B2682079 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide CAS No. 919720-92-6](/img/structure/B2682079.png)

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide” seems to be a complex organic compound. It likely contains a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for “N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide” were not found, thiazolo[5,4-b]pyridines can be prepared in several steps from commercially available substances .

Chemical Reactions Analysis

Thiazolo[5,4-b]pyridines have shown potent inhibitory activity in phosphoinositide 3-kinase (PI3K) enzymatic assays .

Applications De Recherche Scientifique

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which include the compound , have been found to exhibit high antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.

Antimicrobial Activity

These compounds have also been identified as having potent antimicrobial properties . This makes them potentially useful in the development of new antibiotics, particularly in the face of increasing antibiotic resistance.

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been found to have herbicidal properties . This suggests potential applications in agriculture, particularly in the development of new herbicides.

Anti-inflammatory Activity

These compounds have been shown to have anti-inflammatory effects . This could make them useful in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.

Antifungal Activity

Thiazolo[4,5-b]pyridines have been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections.

Antitumor Activity

These compounds have been identified as having antitumor activities . This suggests potential applications in cancer treatment.

Phosphoinositide 3-Kinase Inhibition

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, which include the compound , have been found to show potent phosphoinositide 3-kinase (PI3K) inhibitory activity . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer therapies.

Mécanisme D'action

Target of Action

The primary target of the compound N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide interacts with its target, PI3K, by inhibiting its activity . The compound has been shown to exhibit strong PI3Kα inhibitory activity . The inhibition of PI3Kα, PI3Kγ, or PI3Kδ was achieved with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .

Biochemical Pathways

The inhibition of PI3K by N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the death of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity suggests it may have favorable bioavailability .

Result of Action

The result of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can lead to the death of cancer cells, as this pathway is crucial for their growth and survival .

Orientations Futures

Propriétés

IUPAC Name |

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3OS/c27-21(17-11-10-15-5-1-2-6-16(15)13-17)25-19-8-3-7-18(14-19)22-26-20-9-4-12-24-23(20)28-22/h1-14H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWVVTJOKMJYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2681996.png)

![[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2682002.png)

![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2682010.png)

![6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2682015.png)

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2682019.png)